2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline
Description
2-[(1-Methyl-1H-pyrazol-5-yl)methoxy]aniline is an aniline derivative featuring a methoxy group substituted with a 1-methylpyrazole ring at the ortho position. Its molecular formula is C₁₁H₁₃N₃O, with a molecular weight of 203.24 g/mol and a CAS registry number 1245822-82-5 . The compound is characterized by a planar aniline core, a methyl-substituted pyrazole ring, and a methoxy linker, which collectively influence its electronic and steric properties. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antibacterial agents .
Properties
IUPAC Name |
2-[(2-methylpyrazol-3-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-9(6-7-13-14)8-15-11-5-3-2-4-10(11)12/h2-7H,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMYDFHFWQFTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 2-aminophenol in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new materials and compounds. The methoxy group enhances its reactivity, allowing for modifications that can lead to derivatives with improved properties .
Synthetic Pathways
Several synthetic pathways have been explored for 2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline. For example, it can be synthesized through the reaction of aniline derivatives with pyrazole compounds, often utilizing catalysts and specific solvents to optimize yield and purity .
Biological Activities
Antimicrobial Properties
Research indicates that compounds resembling this compound exhibit significant antimicrobial activity. Such compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth .
Anticancer Potential
The compound is also under investigation for its anticancer properties. Studies have demonstrated that similar pyrazole derivatives can induce apoptosis in cancer cell lines, including MCF7 and A549 cells, suggesting that this compound may have similar effects .
Medicinal Chemistry
Pharmaceutical Intermediate
In medicinal chemistry, this compound is being studied as a potential pharmaceutical intermediate. Its structural features may allow it to interact with biological targets effectively, influencing pathways involved in various diseases .
Enzyme Modulation
The compound's ability to modulate enzymatic pathways related to cancer and metabolic disorders has been highlighted in studies. It may act as an inhibitor or activator in these pathways, providing insights into its therapeutic potential .
Material Science
Development of New Materials
In industrial applications, this compound is being explored for the development of new materials, including dyes and polymers. Its unique chemical properties can be harnessed to create materials with specific functionalities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline are best understood through comparison with analogs. Key differences arise from alkyl substituents, positional isomerism, heterocycle variations, and electronic modifications.
Alkyl Substituent Variations
Analysis: The ethyl analog exhibits a 7% increase in molecular weight compared to the methyl derivative.
Positional Isomerism
Analysis : The 5-position pyrazole isomer demonstrates superior binding in kinase inhibition studies due to optimal spatial alignment of the methoxy group, whereas the 4-position isomer shows diminished activity .
Substituent Effects: Fluorination
Analysis : Fluorination at the para position of the aniline ring enhances oxidative stability and alters electronic density, making the compound more resistant to metabolic degradation .
Heterocycle Variations
Analysis : Replacing pyrazole with imidazole increases molecular weight by 73% and basicity, expanding antimicrobial efficacy but reducing solubility in aqueous media .
Biological Activity
2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is an organic compound that features a pyrazole ring linked to an aniline moiety through a methoxy group. This structural configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Recent studies have explored its antimicrobial, anticancer, and anti-inflammatory properties, making it a compound of significant interest in drug discovery.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds with a pyrazole core have been shown to bind to enzymes and receptors, leading to modulation of biochemical pathways. This compound may exert its effects through:
- Enzyme Inhibition : Compounds with similar structures have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Receptor Interaction : The compound may also interact with cellular receptors, influencing signaling pathways involved in cancer proliferation and inflammation.
Anticancer Properties
Research indicates that derivatives of pyrazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | TBD | |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | |
| Ethyl derivatives | A549 | 26.0 |
In a study by Wei et al., compounds similar to this compound were evaluated for their cytotoxic potential against the A549 lung cancer cell line, demonstrating promising results that warrant further investigation.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains, suggesting that this compound may possess similar traits. The precise mechanisms by which these compounds exert antimicrobial effects often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, research has indicated that pyrazole derivatives can exhibit anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response.
Case Studies
Several case studies highlight the potential of pyrazole derivatives in therapeutic applications:
- Antitumor Activity : A series of studies evaluated the antitumor efficacy of pyrazole derivatives against different cancer cell lines. For example, compound 5a demonstrated potent CDK2 inhibitory activity with an IC50 of 0.98 µM against MCF7 cells .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity and interaction modes of this compound with target proteins involved in cancer progression .
- Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is essential for assessing its therapeutic viability. Similar compounds have shown varied absorption, distribution, metabolism, and excretion (ADME) profiles that influence their biological effectiveness .
Q & A
Q. What are the common synthetic routes for 2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline?
- Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. A typical route involves reacting 1-methyl-1H-pyrazole-5-methanol with 2-fluoroaniline under microwave-assisted conditions to enhance reaction efficiency. Classical methods may use catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF) at 80–100°C. Purification involves column chromatography or recrystallization to achieve ≥95% purity. Microwave-assisted synthesis reduces side products and improves yield compared to traditional heating .
Q. Which characterization techniques are critical for verifying the structure of this compound?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy : and NMR confirm substitution patterns and aromatic proton environments.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, validating bond lengths and angles .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Elemental Analysis : Validates empirical formula (CHFNO).
Q. How is purity assessed for this compound in research settings?
- Methodological Answer: Purity (typically ≥95%) is determined using:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
- GC-MS : For volatile derivatives, with helium as the carrier gas.
- Melting Point Analysis : Sharp melting ranges indicate high purity.
Calibration against certified reference materials ensures accuracy .
Advanced Research Questions
Q. How do substituents on the aniline and pyrazole rings influence the compound’s reactivity and biological activity?
- Methodological Answer: Electron-donating groups (e.g., methoxy) on the aniline ring increase basicity by resonance (+R effects), enhancing coordination potential. Pyrazole methylation at the 1-position reduces steric hindrance, improving binding affinity in target proteins. Comparative studies with analogs like 4-methoxy-3-(tetrazol-1-yl)aniline show that tetrazole substitution alters hydrogen-bonding capacity and metabolic stability .
Q. How can researchers resolve contradictions in synthetic yield data across different studies?
- Methodological Answer: Discrepancies often arise from variations in:
- Catalyst Loading : Optimize molar ratios (e.g., 1.2–1.5 eq. of base).
- Reaction Time : Monitor via TLC or in situ FTIR to avoid over-reaction.
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) may improve solubility but increase side reactions.
Statistical tools like ANOVA can identify significant variables (e.g., temperature vs. catalyst) .
Q. What strategies optimize reaction conditions for scale-up synthesis?
- Methodological Answer:
- Microwave-Assisted Synthesis : Reduces time (30–60 minutes vs. 12 hours) and energy use.
- Flow Chemistry : Enhances reproducibility and heat dissipation for exothermic steps.
- DoE (Design of Experiments) : Identifies critical parameters (e.g., pressure, stoichiometry) for robust scaling.
Pilot studies using microreactors (1–10 g scale) mitigate risks before industrial-scale production .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
- Methodological Answer: Challenges include:
- Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement against high-resolution data.
- Disorder in the Pyrazole Ring : Apply restraints to thermal parameters during refinement.
- Low Diffraction Quality : Crystallize from mixed solvents (e.g., ethyl acetate/hexane) to improve crystal packing .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to proteins like β-catenin/T-cell factor.
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Correlate substituent electronegativity with IC values for activity optimization .
Safety and Handling
Q. What safety precautions are essential when handling this compound?
- Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in amber glass vials under nitrogen at –20°C to prevent degradation.
Refer to SDS guidelines for spill management and first-aid measures (e.g., skin/eye irrigation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
